molecular formula C9H7NO3 B12864871 1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone

1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12864871
M. Wt: 177.16 g/mol
InChI Key: KDCGYRNCVWSPQY-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone is a benzoxazole derivative characterized by a fused benzene and oxazole ring system with a hydroxyl substituent at the 4-position and an acetyl group at the 2-position. This compound is of interest in medicinal chemistry due to the benzoxazole scaffold's role in modulating biological activity, particularly in enzyme inhibition and antimicrobial applications .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

1-(4-hydroxy-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H7NO3/c1-5(11)9-10-8-6(12)3-2-4-7(8)13-9/h2-4,12H,1H3

InChI Key

KDCGYRNCVWSPQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products:

Scientific Research Applications

1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The oxazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Benzoxazole Core

1-(Benzo[d]oxazol-2-yl)ethanone (4a)
  • Structure : Lacks the 4-hydroxy group.
  • Reactivity : Used in rhodium-catalyzed enantioselective arylboronic acid additions. Solvent optimization (toluene) achieved 82% yield and 95% enantiomeric excess (ee) in reactions, with steric hindrance from the acetyl group influencing catalytic efficiency .
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone Oxime
  • Structure : Methoxy groups at 6-position (benzoxazole) and 4-position (phenyl), plus an oxime group.
  • Biological Activity: Competitive xanthine oxidase (XO) inhibitor (IC50 = 3.7 μM), comparable to allopurinol (IC50 = 2.9 μM). Demonstrated hypouricemic effects in vivo .
  • The 4-hydroxy analog’s hydroxyl group may offer stronger polar interactions but reduced metabolic stability.
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone
  • Structure : Bromine substituent at the 5-position.
  • Physicochemical Impact: Bromine increases molecular weight (240.05 g/mol vs.

Heterocycle Variants

1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives
  • Structure : Oxadiazole core with pyrazole and aryl substituents.
  • Activity: Antimicrobial efficacy against S. aureus and P. aeruginosa (e.g., compound 2a: MIC = 12.5 µg/mL). Para-substitution (e.g., dimethylamino, chloro) enhances activity .
  • Key Difference : The oxadiazole ring introduces distinct electronic properties (e.g., electron-withdrawing effects) compared to benzoxazole, altering target binding and bioactivity profiles.
1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethanone
  • Structure : Thiazole-based scaffold with hydroxy and methyl groups.
  • Functional Impact : Thiazole’s sulfur atom may engage in hydrophobic interactions or coordinate metal ions, differing from benzoxazole’s oxygen-mediated hydrogen bonding .

Simplified Aromatic Ketones

1-(4-Hydroxy-3-methoxyphenyl)ethanone
  • Structure : Lacks the benzoxazole ring.
  • Activity : Isolated from Stellaria dichotoma, this compound showed moderate anti-allergic activity in RBL-2H3 cell assays .
  • Key Difference : The absence of the benzoxazole ring eliminates π-π stacking and heterocycle-specific interactions, underscoring the importance of the benzoxazole scaffold in advanced pharmacological applications.

Key Findings and Implications

  • Substituent Effects : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, while methoxy or halogen substituents improve lipophilicity and target affinity.
  • Heterocycle Influence : Benzoxazole derivatives excel in enzyme inhibition (e.g., XO), whereas oxadiazoles and thiazoles show promise in antimicrobial contexts.
  • Structural Optimization : Position-specific substitutions (e.g., 4-OH vs. 6-OCH3) critically modulate biological activity and physicochemical properties.

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